molecular formula C16H14N4O3S4 B10875119 N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide

N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B10875119
M. Wt: 438.6 g/mol
InChI Key: RQPGIPGUHIKYGJ-UHFFFAOYSA-N
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Description

N~1~-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound featuring a thiazole ring, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with a benzenesulfonamide derivative.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Thiophene Synthesis: The thiophene ring is often synthesized through the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reaction: The final step involves the coupling of the synthesized thiazole and thiophene intermediates with a benzenesulfonamide derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

    Oxidation: Sulfoxides or sulfones depending on the degree of oxidation.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-THIAZOL-2-YL)ACETAMIDE: A simpler thiazole derivative used in similar applications.

    N-(2-THIENYL)ACETAMIDE: A thiophene derivative with comparable properties.

    BENZENESULFONAMIDE: A basic sulfonamide structure used in various medicinal compounds.

Uniqueness

N~1~-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its combination of thiazole, thiophene, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14N4O3S4

Molecular Weight

438.6 g/mol

IUPAC Name

N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H14N4O3S4/c21-14(10-12-2-1-8-25-12)19-15(24)18-11-3-5-13(6-4-11)27(22,23)20-16-17-7-9-26-16/h1-9H,10H2,(H,17,20)(H2,18,19,21,24)

InChI Key

RQPGIPGUHIKYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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